

Navigating the Landscape of Robenacoxib-d5: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Robenacoxib-d5

Cat. No.: B15609767

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For researchers, scientists, and drug development professionals, the procurement and application of isotopically labeled compounds are critical for advancing pharmacokinetic and metabolic studies. This in-depth technical guide provides a comprehensive overview of **Robenacoxib-d5**, a deuterated analog of the selective cyclooxygenase-2 (COX-2) inhibitor Robenacoxib. This guide details available suppliers, purchasing options, its role as an internal standard in quantitative analysis, and the underlying mechanism of action of its parent compound.

Robenacoxib-d5: Supplier and Purchasing Landscape

Robenacoxib-d5, the deuterium-labeled version of Robenacoxib, is an essential tool for researchers requiring a reliable internal standard for bioanalytical assays. Several reputable suppliers offer this compound for research purposes. The following table summarizes key information for prominent suppliers to facilitate procurement.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
MedchemExpress	HY-118078S	2012598-81-9	C ₁₆ H ₈ D ₅ F ₄ N ₂ O ₂	332.3	For research use only. Certificate of Analysis available.
Simson Pharma	R850011	2012598-81-9	C ₁₆ H ₈ D ₅ F ₄ N ₂ O ₂	332.3	Accompanied by a Certificate of Analysis. Offers custom synthesis.
BDG Synthesis	130721	220991-32-2 (unlabelled)	C ₁₆ H ₈ D ₅ F ₄ N ₂ O ₂	332.3	Price and availability are listed on the website for various quantities.
ChemicalBook	N/A	220991-32-2 (unlabelled)	C ₁₆ H ₁₃ F ₄ NO ₂ (unlabelled)	327.27 (unlabelled)	A platform listing multiple suppliers, primarily based in China.

The Role of Robenacoxib-d5 in Quantitative Analysis: An Experimental Protocol

Robenacoxib-d5 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of Robenacoxib in biological matrices such as plasma. The stable isotope label ensures that **Robenacoxib-d5**

has nearly identical chemical and physical properties to Robenacoxib, leading to similar extraction recovery and ionization efficiency, which is crucial for correcting analytical variability.

Below is a detailed experimental protocol for the quantitative analysis of Robenacoxib in plasma using **Robenacoxib-d5** as an internal standard. This protocol is adapted from established methods for the analysis of Robenacoxib and general principles of bioanalytical method validation.

Sample Preparation: Liquid-Liquid Extraction

- To 100 μL of plasma sample in a polypropylene tube, add 25 μL of **Robenacoxib-d5** internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
- Vortex the sample for 10 seconds.
- Add 4 mL of methylene chloride to the tube.
- Vortex vigorously for 60 seconds to ensure thorough mixing and extraction.
- Centrifuge the sample at 1,000 x g for 15 minutes to separate the organic and aqueous layers.
- Carefully transfer the organic (lower) layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at approximately 40°C.
- Reconstitute the dried extract in 200 μL of the mobile phase.
- Vortex for 30 seconds to ensure the residue is fully dissolved.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

- HPLC System: A high-performance liquid chromatography system capable of delivering a stable gradient flow.

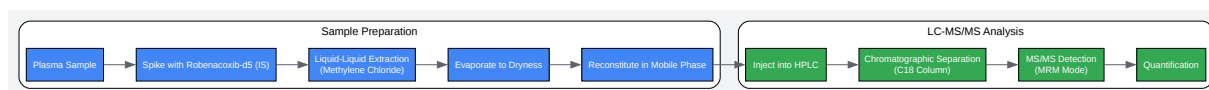
- Column: A C18 reversed-phase column (e.g., Sunfire C18, 4.6 x 150 mm, 3.5 μ m) is suitable.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 1.1 mL/min.
- Gradient: A gradient elution may be optimized to ensure good separation from matrix components. A typical starting point could be 50% B, with a gradient to higher organic content if necessary.
- Injection Volume: 10-20 μ L.
- Column Temperature: 25-30°C.

Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode is recommended.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of both Robenacoxib and **Robenacoxib-d5**.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Robenacoxib: The precursor ion will be $[M-H]^-$. The specific product ion for quantification should be determined by direct infusion of a standard solution.
 - **Robenacoxib-d5**: The precursor ion will be $[M-H]^-$. The product ion should be selected to be analogous to that of Robenacoxib, accounting for the mass shift due to the deuterium labels.
- Collision Energy and other MS parameters: These should be optimized for each MRM transition to achieve the highest sensitivity.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.



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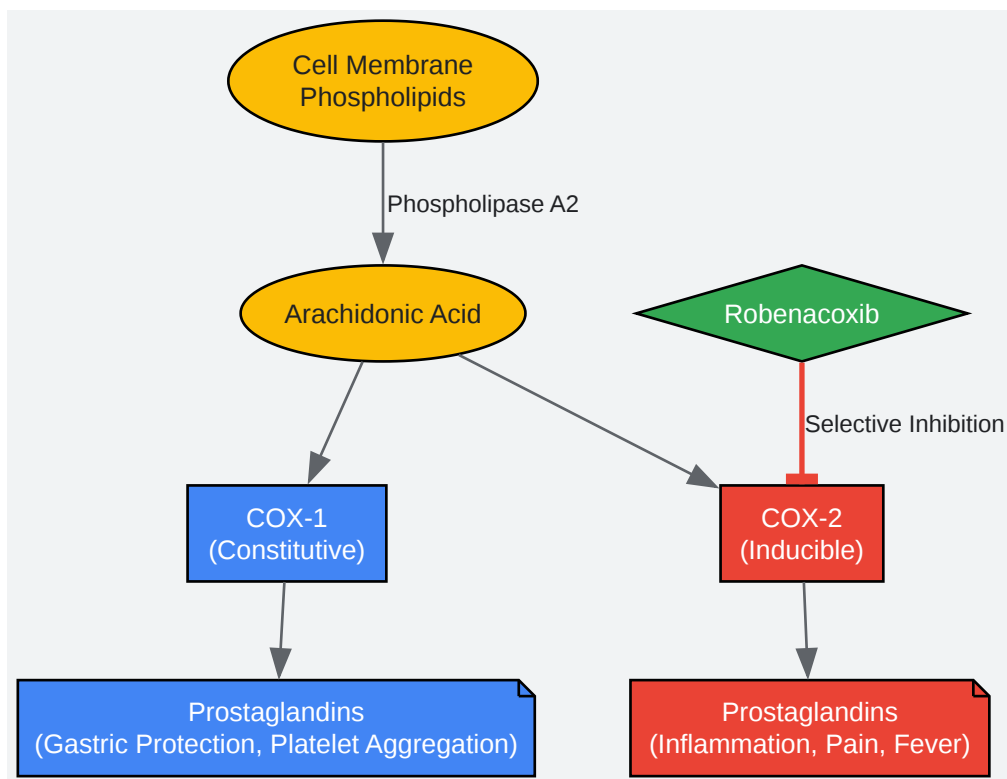
Experimental workflow for Robenacoxib quantification.

Mechanism of Action: Selective COX-2 Inhibition

Robenacoxib exerts its anti-inflammatory and analgesic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

- COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions such as gastric protection and platelet aggregation.
- COX-2 is primarily an inducible enzyme, with its expression being upregulated at sites of inflammation.

By selectively inhibiting COX-2, Robenacoxib reduces the production of pro-inflammatory prostaglandins at the site of inflammation while having a minimal effect on the protective functions of COX-1. This selectivity is thought to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.



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Signaling pathway of Robenacoxib's selective COX-2 inhibition.

In conclusion, **Robenacoxib-d5** is a readily available and indispensable tool for researchers engaged in the development and evaluation of Robenacoxib. Its use as an internal standard in well-validated LC-MS/MS assays ensures the generation of high-quality pharmacokinetic and metabolic data, which is fundamental to the drug development process. Understanding the selective COX-2 inhibitory mechanism of the parent compound provides the necessary context for the interpretation of these studies.

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References

- 1. Determination of Robenacoxib in Plasma Using Reverse-Phase Liquid Chromatography [ouci.dntb.gov.ua]
- 2. cigb.edu.cu [cigb.edu.cu]
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